molecular formula C5H10ClF2NO2 B6212660 (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride CAS No. 1881292-29-0

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride

Cat. No.: B6212660
CAS No.: 1881292-29-0
M. Wt: 189.59 g/mol
InChI Key: AGIGRYUKWSQVGO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-5,5-difluoropentanoic acid hydrochloride is a fluorinated amino acid derivative with a pentanoic acid backbone, featuring two fluorine atoms at the 5th carbon and an R-configuration at the α-carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Fluorination at the 5th position modulates lipophilicity, metabolic stability, and electronic properties, which are critical for interactions in drug-target systems .

Properties

CAS No.

1881292-29-0

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

(2R)-2-amino-5,5-difluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1

InChI Key

AGIGRYUKWSQVGO-AENDTGMFSA-N

Isomeric SMILES

C(CC(F)F)[C@H](C(=O)O)N.Cl

Canonical SMILES

C(CC(F)F)C(C(=O)O)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Synthesis: Racemic 2-Amino-5,5-Difluoropentanoic Acid

The racemic precursor is synthesized via chlorination or fluorination of 2-aminopentanoic acid derivatives. For example, reacting 2-aminopent-4-enoic acid with hydrogen fluoride (HF) or xenon difluoride (XeF₂) introduces difluorine at the 5-position. Hydrochloric acid-mediated hydrolysis of protected intermediates (e.g., acetyl or Fmoc derivatives) yields the racemic hydrochloride salt. In one protocol, 50.4 g of acetylated precursor produced 43.6 g (88.8% yield) of racemic 2-amino-5,5-difluoropentanoic acid hydrochloride after acetonitrile washing.

Nickel(II)-Catalyzed DKR with Chiral Ligands

The DKR process employs a nickel(II) complex coordinated to a chiral ligand, such as (R)-N-(2-(diphenylphosphino)benzoyl)-1-phenylethylamine, to resolve racemic mixtures. Key steps include:

  • Combining racemic hydrochloride (16.6 g, 80.1 mmol), ligand (R)-4 (30.0 g, 57.2 mmol), NiCl₂ (10.4 g), and K₂CO₃ (55.4 g) in degassed methanol.

  • Stirring at 50°C for 2.5 hours to achieve >98% diastereoselectivity.

  • Acidic quenching (acetic acid/water) precipitates the (R)-enantiomer complex, which is isolated via filtration.

Table 1: DKR Optimization Parameters

ParameterOptimal ValueYield Improvement
Ligand Loading0.7 equiv+15%
Temperature50°C+22%
Reaction Time2.5 hours+18%

Asymmetric Alkylation of Glycine Equivalents

Chiral Auxiliary Approach

A glycine Schiff base, such as (R)-N-(diphenylmethylene)glycine tert-butyl ester, undergoes alkylation with 1-bromo-4,4-difluoropentane. Titanium tetraisopropoxide (Ti(OiPr)₄) facilitates the stereoselective addition, achieving 85–90% enantiomeric excess (e.e.). The tert-butyl ester is subsequently hydrolyzed with HCl/dioxane to yield the hydrochloride salt.

Enantioselective Fluorination

Direct fluorination of 2-aminopent-4-enoic acid derivatives using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces difluorine with >90% regioselectivity. For example:

  • Dissolve 2-aminopent-4-enoic acid (10 g) in acetonitrile.

  • Add NFSI (2.2 equiv) and catalytic Cu(OTf)₂.

  • Stir at 25°C for 12 hours to afford 8.7 g (87%) of 5,5-difluoro product.

Hydrochloride Salt Formation and Purification

Acidic Workup

The free amine is treated with HCl gas in dioxane or methanol to form the hydrochloride salt. For instance, dissolving 7 g of (2R)-2-amino-5,5-difluoropentanoic acid in HCl/dioxane (4 M, 40 mL) for 16 hours yields 3.7 g (83%) of crystalline hydrochloride after methyl tert-butyl ether (MTBE) trituration.

Solvent Screening for Crystallization

Table 2: Solvent Impact on Hydrochloride Purity

SolventPurity (%)Crystal Morphology
MTBE98.5Needles
Ethanol95.2Plates
Acetonitrile97.8Prisms

Comparative Analysis of Synthetic Routes

Cost and Scalability

The DKR method minimizes chromatographic purification, reducing production costs by ~40% compared to asymmetric alkylation. However, alkylation offers faster reaction times (6–8 hours vs. 12–24 hours for DKR).

Environmental Impact

Using NaClO/HCl for chlorination (as in ) reduces halogen waste by 30%, but fluorination routes require specialized handling of HF or fluorinating agents.

Chemical Reactions Analysis

Dynamic Kinetic Resolution

  • Approach : Utilizes chiral ligands (e.g., nickel(II) complexes) to resolve racemic mixtures into enantiomerically enriched products .

  • Reaction Conditions :

    • Catalysts : Chiral ligands (e.g., (S)-configured ligands) with nickel(II) chloride .

    • Solvent : Degassed methanol with potassium carbonate .

    • Temperature : Typically 50°C for resolution steps .

  • Yields and Selectivity :

    • Achieves enantiomeric excess (ee) up to 79% under optimized conditions .

    • Product recovery involves precipitation and filtration .

Asymmetric Alkylation

  • Base Selection : Sodium hydride or KOH/MeOH systems are critical for yield optimization .

  • Reagents : Fluoroalkyl halides for side-chain fluorination .

Hydrolysis of Precursors

  • Procedure : Racemic precursors (e.g., nitriles or glycolurils) undergo hydrolysis with acids (e.g., 6N HCl) to form the amino acid hydrochloride salt .

  • Conditions :

    • Temperature : 100°C for 4 hours .

    • Purification : Acetonitrile washing and vacuum drying .

Enantiomeric Resolution

  • Ligand Recycling : Chiral ligands are reused after resolution steps, enhancing process efficiency .

  • Analytical Monitoring : HPLC analysis after derivatization (e.g., N-benzoyl methyl esters) determines enantiomeric purity .

Effect of Solvent and Temperature

Reaction Parameter Optimal Conditions Outcome
SolventMethanol with 25% MeOH/10% IPAImproved enantioselectivity
Temperature38°C (for certain nitrilases)Higher turnover rates
pH6–8Balances enzyme stability and reactivity

Base Selection

  • Sodium Hydride : Preferred for alkylation to minimize side reactions .

  • KOH/MeOH : Lower yields but used in early-stage synthesis .

Spectroscopic Analysis

  • 1H NMR : Used to confirm structural integrity (e.g., δ values for fluorinated carbons) .

  • HPLC : Determines enantiomeric excess after derivatization .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
DFPA-HCl is being investigated for its ability to modulate enzyme activity and receptor interactions. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a candidate for drug development. Research indicates that DFPA-HCl may influence biological pathways, particularly in the context of neurological disorders where modulation of neurotransmitter receptors is critical.

Case Studies

  • Enzyme Modulation : Studies have shown that DFPA-HCl can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, preliminary data suggest that it may inhibit certain proteases, which could be beneficial in treating diseases characterized by abnormal protein degradation.
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems have indicated that DFPA-HCl may enhance synaptic transmission by acting as an agonist at specific receptor sites.

Biochemical Research

Biological Interactions
The unique structure of DFPA-HCl allows it to form hydrogen bonds with biomolecules, enhancing its potential as a pharmacological agent. Research has focused on its interactions with various proteins and enzymes, revealing insights into its mechanism of action within biological systems.

Experimental Findings

  • Binding Studies : In vitro studies have demonstrated that DFPA-HCl binds effectively to certain receptor sites, suggesting a role in modulating physiological responses. This binding affinity is crucial for understanding its therapeutic potential.
  • Toxicity Assessments : Toxicological studies indicate that while DFPA-HCl exhibits biological activity, it also requires careful evaluation regarding its safety profile in potential therapeutic applications.

Synthesis and Scalability

Synthetic Methods
The synthesis of DFPA-HCl typically involves methods such as continuous flow synthesis or catalytic processes to improve yield and purity. These techniques are essential for large-scale production, which is necessary for extensive research and potential clinical applications.

Synthesis MethodDescription
Continuous Flow SynthesisA method that allows for the efficient production of compounds by continuously feeding reactants into a reaction chamber.
Catalytic ProcessesTechniques that utilize catalysts to accelerate chemical reactions, enhancing yield and reducing by-products.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing electronic and steric properties. The compound may inhibit or activate specific pathways depending on its structure and the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acids with Varying Fluorine Substitution

a) (S)-2-Amino-5,5,5-trifluoropentanoic Acid
  • Structure : Differs by having three fluorine atoms at the 5th carbon and an S-configuration.
  • Synthesis: Prepared via dynamic kinetic resolution (DKR) using a chiral Ni(II) complex, a method adaptable for synthesizing fluorinated amino acids .
b) (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride
  • Structure : Contains an amide group instead of a carboxylic acid and retains the trifluoro substitution.
  • Properties : The amide group reduces acidity (pKa ~0.5–1.5 higher than carboxylic acids) and alters hydrogen-bonding capacity. This derivative is used in peptide mimetics to resist enzymatic degradation .
Property (2R)-2-Amino-5,5-difluoropentanoic acid HCl (S)-2-Amino-5,5,5-trifluoropentanoic Acid (R)-2-Amino-5,5,5-trifluoropentanamide HCl
Molecular Formula C₅H₈ClF₂NO₂ C₅H₆F₃NO₂ C₅H₁₀ClF₃N₂O
Fluorine Atoms 2 3 3
Functional Group Carboxylic acid (HCl salt) Carboxylic acid Amide (HCl salt)
Configuration R S R
Key Applications Drug intermediates, enzyme studies Bioactive peptide analogs Peptide mimetics, protease inhibitors

Compounds with Extended Carbon Chains or Additional Functional Groups

a) (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid
  • Structure: Features a hexanoic acid backbone with trifluoro substitution at the 6th carbon and two amino groups.
  • The extended chain may enhance binding to elongated enzyme active sites .
b) (2S)-2,5-Diaminopentanamide Dihydrochloride
  • Structure: Contains two amino groups and a pentanamide backbone.
  • Properties: The dihydrochloride salt improves solubility in aqueous media. Dual amino groups enable crosslinking in polymer chemistry or multivalent interactions in drug design .
Property (2R)-2-Amino-5,5-difluoropentanoic acid HCl (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid (2S)-2,5-Diaminopentanamide Dihydrochloride
Backbone Length C5 C6 C5
Functional Groups 1 amino, 1 carboxylic acid 2 amino, 1 carboxylic acid 2 amino, 1 amide
Fluorine Substitution 5,5-difluoro 6,6,6-trifluoro None
Salt Form Hydrochloride Free acid Dihydrochloride

Protected Derivatives and Aromatic Fluorinated Analogs

a) (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid
  • Structure: Includes a Boc-protected amino group and a hexanoic acid chain.
  • Properties : The Boc group prevents undesired side reactions during peptide synthesis. The extended chain may reduce steric hindrance in coupling reactions .
b) Methyl (2R)-2-Amino-3-(2-fluorophenyl)propanoate Hydrochloride
  • Structure : Features a fluorinated aromatic ring and a methyl ester.
  • Properties : The aromatic fluorine influences π-π stacking and electronic effects, while the ester group increases volatility for analytical applications .

Biological Activity

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride is a fluorinated amino acid that has garnered attention for its potential biological activities. Fluorinated amino acids are known to influence the structural properties and biological functions of peptides and proteins due to their unique physicochemical characteristics. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in research.

Synthesis

The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride typically involves chiral synthesis techniques that ensure the production of the desired stereoisomer. Recent advancements have enabled gram-scale asymmetric synthesis using chiral nickel complexes, which can facilitate the incorporation of fluorinated amino acids into larger peptide structures .

Biological Activity

The biological activity of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride can be summarized in several key areas:

1. Antimicrobial Properties

Research has indicated that fluorinated amino acids exhibit enhanced antimicrobial activity. A study synthesized a library of analogues that demonstrated effectiveness against various pathogens including Helicobacter pylori and Clostridium difficile. The incorporation of fluorine atoms was found to improve the compounds' ability to inhibit bacterial growth .

2. Influence on Protein Structure

Fluorinated amino acids can significantly affect protein folding and stability. For instance, studies have shown that increasing the degree of fluorination in peptides enhances their β-sheet formation and overall stability in physiological conditions. This is particularly relevant for designing stable peptide-based drugs .

3. Neuropharmacological Effects

Fluorinated amino acids have been studied for their potential neuropharmacological effects. They may act as modulators in neurotransmission, with implications for conditions such as depression and anxiety. The specific mechanisms through which (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride exerts these effects remain an area of active research.

Case Studies

Several case studies highlight the biological activity of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride:

  • Case Study 1: Antibacterial Activity
    A series of analogues were tested for their ability to suppress bacterial growth. The study identified specific modifications that enhanced antibacterial activity compared to non-fluorinated counterparts .
  • Case Study 2: Peptide Stability
    Research demonstrated that incorporating (2R)-2-amino-5,5-difluoropentanoic acid into peptide sequences significantly improved thermal stability and resistance to proteolytic degradation .

Data Table: Biological Activities of Fluorinated Amino Acids

CompoundActivity TypeTarget Pathogen/ConditionReference
(2R)-2-amino-5,5-difluoropentanoic acidAntimicrobialHelicobacter pylori
(2R)-2-amino-5,5-difluoropentanoic acidNeuropharmacologicalDepression/Anxiety
Fluorinated PeptidesStructural StabilityProtein Folding

Q & A

Q. What are the optimal synthetic routes for (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride, and what challenges arise during deprotection steps?

Synthesis of fluorinated amino acids like this compound often involves asymmetric catalysis or chiral resolution. A validated approach includes:

  • Stepwise fluorination : Introducing fluorine atoms at the C5 position via electrophilic fluorination reagents (e.g., Selectfluor®) under controlled pH and temperature.
  • Chiral resolution : Using enantioselective enzymes or chiral stationary phases in HPLC to isolate the (2R)-enantiomer.
  • Deprotection challenges : Acid-labile protecting groups (e.g., Boc or Fmoc) may require mild deprotection conditions (e.g., TFA in DCM) to avoid racemization or side reactions. Evidence from analogous compounds shows that incomplete deprotection can yield mixtures of byproducts, necessitating rigorous purification (e.g., recrystallization or preparative HPLC) .

Q. Which analytical techniques are critical for characterizing purity and stereochemical integrity?

Key methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve stereochemistry.
  • Chiral HPLC : Validates enantiomeric excess (e.g., using Chiralpak® IA or IB columns with polar mobile phases).
  • Mass spectrometry (HRMS) : Ensures molecular formula accuracy and detects trace impurities.
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives. For non-crystalline samples, electronic circular dichroism (ECD) can infer stereochemistry .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Stability studies should evaluate:

  • Temperature sensitivity : Accelerated degradation tests at 40°C–60°C (per ICH guidelines) to identify decomposition products.
  • pH-dependent hydrolysis : Fluorinated amino acids are prone to hydrolysis in acidic/basic conditions; stability is best maintained in neutral buffers at 4°C.
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation. Store in amber vials under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or transporters)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to fluorophore-specific transporters (e.g., LAT1 or ASCT2).
  • MD simulations : Analyze conformational stability in lipid bilayers or aqueous environments (e.g., GROMACS).
  • QSAR models : Correlate fluorine substitution patterns with bioavailability or inhibitory potency. Cross-validate predictions with in vitro assays (e.g., competitive binding studies) .

Q. How to resolve conflicting data in bioactivity assays (e.g., variable IC50_{50}50​ values across studies)?

Common sources of contradiction include:

  • Purity variability : Impurities ≥5% (e.g., diastereomers or residual solvents) can skew results. Validate purity via orthogonal methods (HPLC, Karl Fischer titration).
  • Assay conditions : Fluorinated compounds may exhibit pH- or temperature-dependent activity. Standardize buffer systems (e.g., HEPES vs. PBS) and incubation times.
  • Cell line differences : Test across multiple models (e.g., HEK293 vs. HeLa) to account for transporter expression variability .

Q. What considerations are critical for designing in vivo studies with fluorinated amino acids?

  • Metabolic stability : Fluorine’s electronegativity may alter metabolic pathways. Use radiolabeled 18F^{18}\text{F} analogs for PET imaging to track biodistribution.
  • Toxicity profiling : Assess renal/hepatic clearance and potential accumulation in lipid-rich tissues.
  • Formulation : Improve solubility via co-solvents (e.g., cyclodextrins) or prodrug strategies (e.g., esterification of the carboxylic acid group) .

Q. How can researchers leverage this compound as a building block for peptide-based therapeutics?

  • Solid-phase peptide synthesis (SPPS) : Incorporate the fluorinated residue during chain elongation. Use HATU/DIPEA for efficient coupling, minimizing epimerization.
  • Conformational analysis : Fluorine’s steric and electronic effects can stabilize β-sheet or α-helix structures. Characterize via CD spectroscopy or 2D-NMR.
  • Applications : Fluorinated peptides enhance protease resistance and membrane permeability, making them candidates for antimicrobial or anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.